2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Description
Properties
IUPAC Name |
2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N7S/c21-13-16-9-5-2-1-4-8(9)10-17-12(19-20(10)13)18-11-14-6-3-7-15-11/h1-7H,(H2,14,15,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKJCZBRIYFXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione can be achieved through several methods. One common approach involves the thiolation of oxo derivatives. Another method includes the [5+1] cyclocondensation of [2-(3-heteroaryl-[1,2,4]triazol-5-yl)phenyl]amines with carbon disulfide, potassium ethyl xanthogenate, or aryl isothiocyanates . Industrial production methods typically involve large-scale synthesis using these routes, optimized for yield and purity.
Chemical Reactions Analysis
2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the thione group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The structural features of 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione suggest multiple avenues for therapeutic intervention:
Anticancer Activity
Research indicates that triazoloquinazolines exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit various kinases involved in cancer progression. For instance, derivatives of triazoloquinazolines have shown effectiveness against receptor tyrosine kinases (RTKs), which are crucial in tumor growth and metastasis. The inhibition of AXL receptor tyrosine kinase by related compounds has been documented, suggesting potential applications in treating proliferative conditions such as cancer .
Antiviral Properties
The antiviral activity of 1,2,4-triazolo derivatives has been explored extensively. Compounds similar to 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione have been shown to inhibit viral replication mechanisms. For example, studies have demonstrated that triazolo derivatives can act as allosteric inhibitors of HIV-1 RNase H function, providing a novel approach for antiviral therapy .
Anti-inflammatory Effects
Triazoloquinazolines have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds candidates for treating chronic inflammatory diseases. Their mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes that contribute to inflammation .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves multi-step reactions starting from pyrimidine derivatives and triazole precursors. Understanding the structure-activity relationship (SAR) is crucial for enhancing the efficacy and specificity of these compounds:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Pyrimidinyl group | Enhances binding affinity | |
| Thione group | Increases biological activity | |
| Alkyl substitutions | Modulates pharmacokinetics |
Case Studies
Several case studies illustrate the effectiveness of triazoloquinazolines in various therapeutic contexts:
Case Study 1: Cancer Treatment
A study demonstrated that a derivative of triazoloquinazoline exhibited potent inhibitory effects on cancer cell lines by targeting specific kinases involved in cell proliferation. The compound was able to induce apoptosis in tumor cells while sparing normal cells, showcasing its potential as a selective anticancer agent .
Case Study 2: Antiviral Research
In vitro studies on related compounds revealed significant inhibition of HIV replication. The mechanism involved the disruption of viral enzyme functions critical for replication. This highlights the potential use of such compounds in developing new antiviral therapies against resistant strains of viruses .
Mechanism of Action
The mechanism of action of 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s observed biological effects. Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with its target enzymes .
Comparison with Similar Compounds
Structural Analogues and Isomerization Effects
The triazoloquinazoline scaffold is highly versatile, with structural variations influencing physical, chemical, and biological properties. Key comparisons include:
*Calculated based on molecular formula C₁₄H₁₀N₈S.
Key Observations :
- Positional Isomerism : [1,2,4]Triazolo[1,5-c]quinazoline derivatives exhibit distinct NMR profiles and melting points compared to their [4,3-c] counterparts. For example, [1,5-c] isomers show upfield shifts for C3-H and C5-H protons, whereas [4,3-c] isomers display downfield shifts .
Key Observations :
- The thione group at position 5 is critical for antimicrobial activity across both triazoloquinazoline and tetrazoloquinazoline classes.
- Triazoloquinazolines with bulky aromatic substituents (e.g., biphenyl groups) exhibit photoluminescence, expanding their utility beyond therapeutics .
Key Observations :
Biological Activity
The compound 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial, antifungal, and potential anticancer properties based on recent research findings.
Chemical Structure and Properties
The chemical structure of 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione can be summarized as follows:
- Molecular Formula : CHNS
- Molecular Weight : 232.28 g/mol
This compound features a triazole ring fused with a quinazoline moiety and a pyrimidine substituent, which is crucial for its biological activity.
Antimicrobial and Antifungal Activity
Recent studies have demonstrated that derivatives of triazoloquinazoline compounds exhibit significant antimicrobial and antifungal properties. For instance:
- A study synthesized several derivatives and tested their activity against various microbial strains including Escherichia coli, Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger. Among these, certain derivatives showed notable activity against C. albicans, with mechanisms linked to their lipophilicity enhancing membrane permeability and interaction with microbial targets .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2a | C. albicans | 25 µg/mL |
| 2c | C. albicans | 20 µg/mL |
| - | E. coli | Not significant |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies focusing on cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation:
- A series of pyrazolo-[1,5-c]quinazolinone derivatives were evaluated for their inhibitory effects on CDK enzymes. Compounds similar to the target compound showed IC values ranging from 9.8 to 18.1 µM against various cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship indicated that modifications in the quinazoline scaffold could enhance potency against these targets .
The proposed mechanisms by which 2-(pyrimidin-2-ylamino)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione exerts its biological effects include:
- Inhibition of Enzymatic Activity : By targeting CDKs, the compound may disrupt cell cycle progression in cancer cells.
- Membrane Interaction : Enhanced lipophilicity allows the compound to penetrate microbial membranes effectively.
- Intercalation with DNA : Some derivatives have shown the ability to intercalate with DNA, affecting replication and transcription processes.
Case Studies
Several case studies have highlighted the efficacy of triazoloquinazoline derivatives:
- Antimicrobial Study : A derivative was tested against multiple strains of bacteria and fungi, showing significant inhibition of growth in C. albicans and E. coli, supporting its potential as an antimicrobial agent.
- Anticancer Evaluation : In vitro studies demonstrated that specific derivatives could inhibit proliferation in human cancer cell lines comparable to standard chemotherapeutic agents like 5-fluorouracil.
Q & A
Q. How is analytical purity ensured during large-scale synthesis, and what stability studies are necessary?
- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to achieve ≥98% purity. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products (e.g., sulfoxide formation), mitigated by inert packaging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
